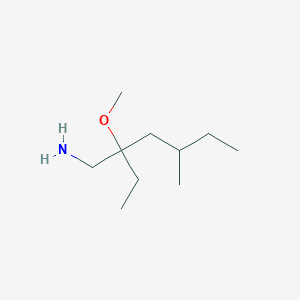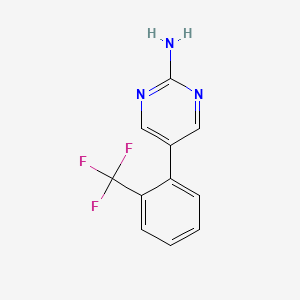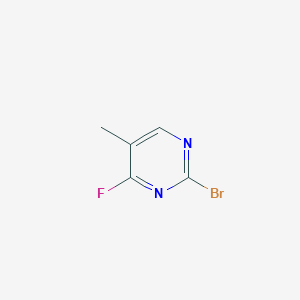![molecular formula C14H17BrN2O3 B13098591 tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)
tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, and the benzimidazole core can undergo reduction reactions under suitable conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the benzimidazole core.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions can be used for ester hydrolysis.
Major Products:
- Substituted benzimidazole derivatives
- Hydroxylated benzimidazole derivatives
- Carboxylic acid derivatives
科学研究应用
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: These compounds are used in the synthesis of functional materials, including organic semiconductors and dyes.
Biology and Medicine:
Pharmaceuticals: Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for its potential therapeutic applications.
Biological Probes: It can be used as a molecular probe to study biological processes and interactions.
Industry:
Agrochemicals: Benzimidazole derivatives are used in the development of fungicides and herbicides.
Polymers: These compounds can be incorporated into polymer matrices to enhance their properties.
作用机制
The mechanism of action of tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate would depend on its specific application. In general, benzimidazole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The bromomethyl group can act as an alkylating agent, modifying biological macromolecules and affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, while the tert-butyl ester group can enhance its stability and bioavailability.
相似化合物的比较
- tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate
- tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
- tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a benzimidazole core, leading to different chemical and biological properties.
Conclusion
tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo a variety of reactions and interact with different molecular targets, making it a valuable tool for scientific research and industrial applications.
属性
分子式 |
C14H17BrN2O3 |
|---|---|
分子量 |
341.20 g/mol |
IUPAC 名称 |
tert-butyl 4-(bromomethyl)-6-methoxybenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-12-9(7-15)5-10(19-4)6-11(12)17/h5-6,8H,7H2,1-4H3 |
InChI 键 |
DXVGXQLNDYFHTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=C(C=C21)OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



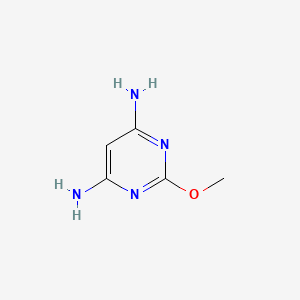
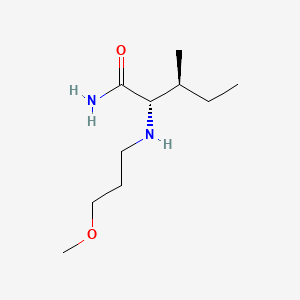
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)

![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)
![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
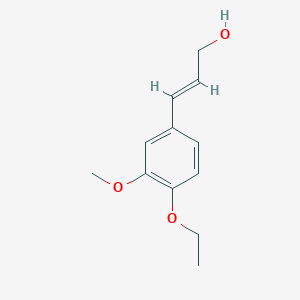
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)
